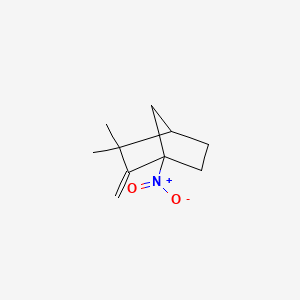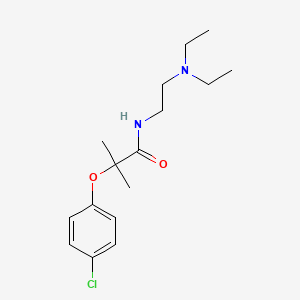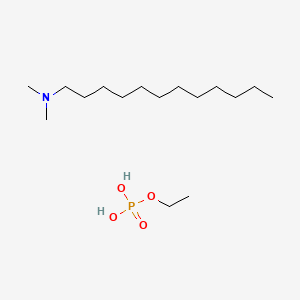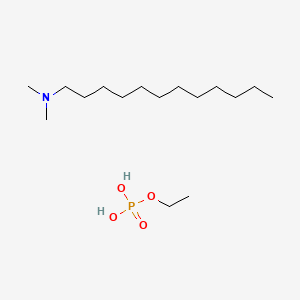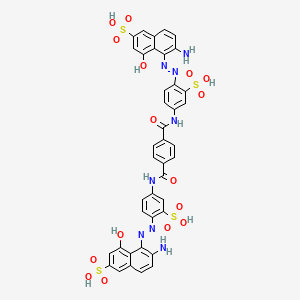
2-Naphthalenesulfonic acid, 5,5'-(terephthaloylbis(imino(2-sulfo-p-phenylene)azo))bis(6-amino-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 5,5’-(terephthaloylbis(imino(2-sulfo-p-phenylene)azo))bis(6-amino-4-hydroxy-) is a complex organic compound known for its applications in various scientific fields. This compound features a naphthalene backbone with sulfonic acid groups, amino groups, and azo linkages, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 5,5’-(terephthaloylbis(imino(2-sulfo-p-phenylene)azo))bis(6-amino-4-hydroxy-) typically involves multiple steps:
Naphthalene Sulfonation: The initial step involves the sulfonation of naphthalene to produce naphthalenesulfonic acid. This is achieved by reacting naphthalene with sulfuric acid at elevated temperatures.
Azo Coupling: The sulfonated naphthalene is then subjected to azo coupling reactions. This involves the reaction of diazonium salts with aromatic amines to form azo compounds. In this case, terephthaloyl chloride is used to introduce the terephthaloylbis(imino) group.
Amination and Hydroxylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions precisely.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the product meets industrial standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 5,5’-(terephthaloylbis(imino(2-sulfo-p-phenylene)azo))bis(6-amino-4-hydroxy-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkages, resulting in the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation Products: Quinones, sulfonic acid derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Sulfonate esters, sulfonamides.
Scientific Research Applications
2-Naphthalenesulfonic acid, 5,5’-(terephthaloylbis(imino(2-sulfo-p-phenylene)azo))bis(6-amino-4-hydroxy-) has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Azo Linkages: The azo groups can undergo reduction to release aromatic amines, which can interact with biological molecules.
Sulfonic Acid Groups: These groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications.
Amino and Hydroxyl Groups: These functional groups allow for further chemical modifications and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenesulfonic acid: Similar structure but lacks the azo linkages and additional functional groups.
4-Amino-2-naphthalenesulfonic acid: Contains an amino group but differs in the position and number of functional groups.
2-Naphthol-6-sulfonic acid: Similar naphthalene backbone but with different functional groups.
Uniqueness
2-Naphthalenesulfonic acid, 5,5’-(terephthaloylbis(imino(2-sulfo-p-phenylene)azo))bis(6-amino-4-hydroxy-) is unique due to its complex structure, which includes multiple functional groups and azo linkages. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various scientific fields.
Properties
CAS No. |
106301-46-6 |
|---|---|
Molecular Formula |
C40H30N8O16S4 |
Molecular Weight |
1007.0 g/mol |
IUPAC Name |
6-amino-5-[[4-[[4-[[4-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfophenyl]carbamoyl]benzoyl]amino]-2-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C40H30N8O16S4/c41-27-9-5-21-13-25(65(53,54)55)17-31(49)35(21)37(27)47-45-29-11-7-23(15-33(29)67(59,60)61)43-39(51)19-1-2-20(4-3-19)40(52)44-24-8-12-30(34(16-24)68(62,63)64)46-48-38-28(42)10-6-22-14-26(66(56,57)58)18-32(50)36(22)38/h1-18,49-50H,41-42H2,(H,43,51)(H,44,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64) |
InChI Key |
VWOMNDOZUSIURK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)S(=O)(=O)O)C(=O)NC5=CC(=C(C=C5)N=NC6=C(C=CC7=CC(=CC(=C76)O)S(=O)(=O)O)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



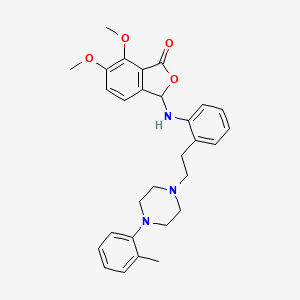
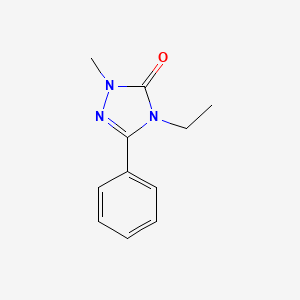
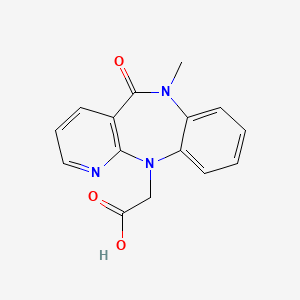

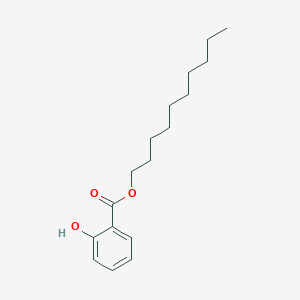

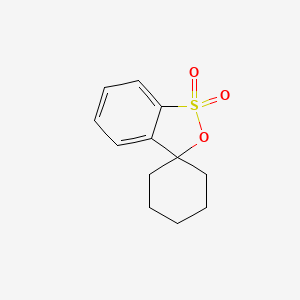
![6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B12790569.png)
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
